molecular formula C6H10BrCl2N3 B13527097 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride

5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride

Cat. No.: B13527097
M. Wt: 274.97 g/mol
InChI Key: QEMMDCZMFGWPPK-UHFFFAOYSA-N
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Description

5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride: is a chemical compound with the molecular formula C6H10BrCl2N3. It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its high purity and reactivity, making it a valuable building block in various synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride typically involves the following steps:

    Alkylation of Pyridine: Pyridine is reacted with methylating agents such as methyl iodide in the presence of a base to form N-methylpyridine.

    Bromination: The N-methylpyridine is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent to yield 5-bromo-N-methylpyridine.

    Amination: The brominated compound undergoes amination with ammonia or an amine source to introduce the amino groups at the 3 and 4 positions of the pyridine ring.

    Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The bromine and amino groups play a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C6H10BrCl2N3

Molecular Weight

274.97 g/mol

IUPAC Name

5-bromo-4-N-methylpyridine-3,4-diamine;dihydrochloride

InChI

InChI=1S/C6H8BrN3.2ClH/c1-9-6-4(7)2-10-3-5(6)8;;/h2-3H,8H2,1H3,(H,9,10);2*1H

InChI Key

QEMMDCZMFGWPPK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1N)Br.Cl.Cl

Origin of Product

United States

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